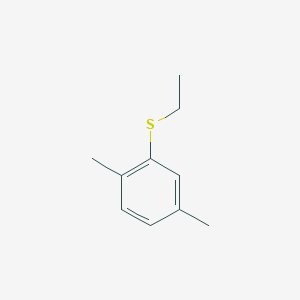

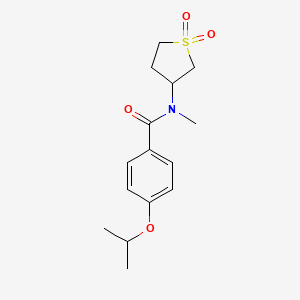

![molecular formula C13H14F3N3 B2526080 1-{5-甲基-1-[3-(三氟甲基)苯基]-1H-吡唑-4-基}乙胺 CAS No. 1014019-33-0](/img/structure/B2526080.png)

1-{5-甲基-1-[3-(三氟甲基)苯基]-1H-吡唑-4-基}乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazines. In the first paper, novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives were synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives. The synthesis was characterized by IR, 1H NMR, HRMS, and X-ray crystal diffraction, with structures confirmed by 13C NMR for some derivatives . Although the compound of interest is not synthesized in these studies, the methodologies and characterization techniques mentioned could be relevant for its synthesis and analysis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography. In the second paper, the structure of a complex pyrazolo[3,4-b]pyridine derivative was determined by single-crystal X-ray diffraction, revealing a coplanar structure of the newly formed pyridine ring . Similarly, the third paper discusses the structural characterization of a pyrazoline compound, which was confirmed by X-ray diffraction studies . These studies highlight the importance of X-ray crystallography in determining the molecular structure of pyrazole derivatives, which would be applicable to the compound of interest.

Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can be quite diverse. The papers provided do not detail specific reactions for the compound "1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine," but they do discuss the synthesis of related compounds, which involves various organic reactions such as cyclization and condensation . These reactions are crucial for the formation of the pyrazole core and the attachment of various substituents, which define the chemical properties and biological activity of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be inferred from their molecular structure. For instance, the presence of substituents like trifluoromethyl groups can significantly affect the compound's lipophilicity, electronic distribution, and potential to form hydrogen bonds. The papers discuss the characterization of synthesized compounds using techniques like IR, NMR, and HRMS, which provide information on functional groups, molecular weight, and purity . The crystal packing and intermolecular interactions, such as C-H···π interactions, are also analyzed using Hirshfeld surface analysis, which can influence the compound's solubility and stability .

科学研究应用

氢键结构分析

研究表明,相关化合物通过氢键形成复杂的片层和链。此类化合物的分子结构,包括 4-(5-氨基-3-苯基-1H-吡唑-1-基)-3-硝基苯甲酸甲酯,涉及 N-H...N、N-H...O 和 C-H...O 氢键,有助于形成极性分子电子结构 (Portilla 等人,2007)。

吡唑并嘧啶的合成

该化合物参与了吡唑并[1,5-a]嘧啶的合成,后者表现出显著的生物活性。该过程包括乙酰化、缩合和与水合肼反应等多个步骤,从而形成新的衍生物 (徐立峰,2011)。

抗菌和抗氧化应用

一些衍生物表现出广谱抗菌和抗氧化活性。这在三唑基查耳酮衍生物的合成及其作为潜在抗微生物、抗氧化和抗癌剂的评估中很明显 (Bhat 等人,2016)。

环境合成和抗菌活性

已利用环境友好型合成方法,如常规和非常规方法,来制备氟代吡唑酮衍生物。这些合成产物展示了抗菌活性 (Shelke 等人,2007)。

还原环化中的分子内氢键

已研究了分子内氢键对吡唑衍生物中还原环化过程的影响。这包括通过 X 射线衍射和 DFT 计算检查吡唑衍生物的结构 (Szlachcic 等人,2020)。

偶氮和双偶氮染料的合成和染色性能

5-吡唑酮已用于合成具有染色性能的杂环。本研究还探讨了它们的生物学特性,并通过光谱和分析方法证实了它们的结构 (Bagdatli 和 Ocal,2012)。

安全和危害

未来方向

Trifluoromethyl group-containing compounds have been gaining attention in the pharmaceutical and agrochemical industries due to their unique properties . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, the study and development of such compounds, including “1-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}ethan-1-amine”, could be a promising direction for future research.

作用机制

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in the target’s function . This interaction could potentially alter the biological activity of the target, resulting in a therapeutic effect.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also have diverse biological effects.

属性

IUPAC Name |

1-[5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3/c1-8(17)12-7-18-19(9(12)2)11-5-3-4-10(6-11)13(14,15)16/h3-8H,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRWRQDSRLDHOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC(=C2)C(F)(F)F)C(C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-15-methyl-17-[4-(propan-2-yl)benzenesulfonyl]-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one](/img/structure/B2526000.png)

![N-([2,2'-bifuran]-5-ylmethyl)-5-bromothiophene-2-sulfonamide](/img/structure/B2526001.png)

![N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B2526002.png)

![3-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2526003.png)

![1-[(2,6-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2526006.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2526010.png)

![N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2526015.png)

![Methyl 2-amino-2-[3-(2,6-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2526016.png)

![5-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2526018.png)